molecular formula C7H12O3 B1382040 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid CAS No. 1387565-85-6

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1382040
CAS No.: 1387565-85-6
M. Wt: 144.17 g/mol
InChI Key: BBVNMYSZPDEOBN-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a cyclic organic compound with the molecular formula C 7 H 12 O 3 and a molecular weight of 144.17 g/mol . This carboxylic acid features a cyclopropane ring, a structure known for imparting significant ring strain and unique reactivity, which is further functionalized with an ethoxymethyl group . The compound is typically supplied as a powder and is recommended to be stored at 4°C . As a carboxylic acid, this compound is a valuable building block in organic synthesis. Carboxylic acids are highly versatile precursors used in diverse reactions such as esterification and amidation to form important derivatives including esters and amides, which are crucial in developing molecules with pharmacological activity . Furthermore, carboxylic acids play a significant role in nanotechnology, where they act as surface modifiers to stabilize metallic nanoparticles and prevent their aggregation, thereby influencing the nanoparticles' size, shape, and solubility . The specific substitution pattern on the cyclopropane ring makes this compound a promising reagent for the synthesis of more complex molecular architectures in medicinal chemistry and materials science research. Please Note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(ethoxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-5-7(3-4-7)6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVNMYSZPDEOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Halogenated Intermediates and Subsequent Functionalization

One established method involves the use of halogenated cyclopropane intermediates, which are subsequently converted into the desired ethoxymethyl derivative through nucleophilic substitution or hydrolysis.

  • A patent describes the preparation of 1-hydroxy-cyclopropane-1-carboxylic acid by chlorination of 1,2-bis(trimethylsiloxy)cyclobutene followed by reaction with soda solution and protic solvents like water or methanol, achieving good yields (~74%) under controlled low-temperature conditions (-30 °C).
  • This methodology can be adapted for ethoxymethyl substitution by replacing water with ethanol or ethoxy-containing reagents to introduce the ethoxymethyl group at the cyclopropane ring.

Catalytic Cyclopropanation Using Copper(I) Salt/Amine/DMSO System

Recent research highlights a catalytic system using copper(I) salts combined with amines and DMSO as a solvent to synthesize cyclopropane carboxylic acid derivatives under mild conditions, achieving high yields and selectivity.

  • This system allows the synthesis of various substituted cyclopropane carboxylic acids, including analogs with ethoxymethyl groups, by optimizing reaction conditions such as temperature, catalyst loading, and solvent ratios.
  • The catalytic method reduces reaction time and energy input, making it suitable for scaling up.

Alkylation and Cyclization from Nitroacetate and Dihaloethane Precursors

A multi-step process involves alkylation of nitroacetate esters with 1,2-dihaloethane, followed by cyclization, nitro reduction, and hydrolysis to yield cyclopropane carboxylic acids.

  • For example, ethyl nitroacetate reacts with 1,2-dibromoethane in the presence of sodium carbonate or wormwood salt catalysts in methylene chloride at reflux temperatures (80-120 °C), followed by reduction with tin dichloride in ethanol at 15-20 °C, and hydrolysis with sodium hydroxide at 70-90 °C.
  • The final product is purified by crystallization using ethanol as solvent, ensuring high purity.
  • This method is adaptable for introducing ethoxymethyl groups by selecting appropriate alkylating agents or modifying the workup conditions.

Enzymatic and Stereoselective Synthesis for Optically Active Derivatives

For stereochemically pure compounds, enzymatic asymmetrization and chiral auxiliary-based cyclopropanation are employed.

  • An example is the preparation of optically active 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid via pig liver esterase-mediated enzymatic resolution of racemates, followed by Curtius rearrangement and hydrolysis.
  • Although this method is for amino derivatives, similar strategies can be adapted for ethoxymethyl-substituted cyclopropane carboxylic acids to obtain stereochemically defined products.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Temperature (°C) Notes
Halogenation of 1,2-bis(trimethylsiloxy)cyclobutene + soda slurry Chlorine, methylene chloride, soda solution 74 -30 to RT Adaptable for hydroxy/ethoxy substitution
Copper(I) salt/amine/DMSO catalytic system Cu(I) salt, amine, DMSO Up to ~100 Mild (RT to 50) High selectivity and yield, scalable
Nitroacetate + 1,2-dihaloethane alkylation Ethyl nitroacetate, 1,2-dibromoethane, Na2CO3, SnCl2 High 15-120 (multi-step) Multi-step, high purity via crystallization
Enzymatic asymmetrization + Curtius rearrangement Pig liver esterase, DPPA, NaOH 62 RT to reflux Stereoselective, for optically active derivatives

Research Findings and Practical Considerations

  • The halogenation and subsequent hydrolysis method is straightforward but requires careful temperature control and handling of reactive halogens.
  • The catalytic system offers a modern, efficient route with milder conditions and potential for industrial application.
  • The multi-step alkylation and reduction process is robust and allows for structural modifications, but involves multiple purification steps.
  • Enzymatic and chiral auxiliary methods are essential when stereochemistry is critical, though they may be less practical for large-scale synthesis.

Chemical Reactions Analysis

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted cyclopropane derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts (e.g., sulfuric acid) to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

EMCA has been investigated for its potential as a pharmaceutical intermediate. Its structural framework allows for the modification of functional groups, which can lead to the development of new therapeutic agents. Notably, cyclopropane derivatives have shown promise in drug design due to their ability to mimic the three-dimensional structure of biologically active compounds.

Case Study:
A study highlighted the synthesis of EMCA derivatives that exhibited inhibitory activity against specific enzymes involved in disease pathways, suggesting its potential as a lead compound in drug discovery .

Agricultural Applications

The compound has been explored for its pesticidal properties. Cyclopropane carboxylic acids are known to exhibit biological activity against various pests and pathogens. Research indicates that EMCA derivatives can serve as effective agents in pest control formulations.

Key Findings:

  • EMCA has shown efficacy against nematodes and certain insect species, making it a candidate for developing environmentally friendly pesticides .
  • Its application can reduce reliance on traditional chemical pesticides, aligning with sustainable agricultural practices.

Material Science

EMCA's unique chemical structure allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as flexibility and durability.

Research Insights:
Recent studies have demonstrated that polymers synthesized with EMCA exhibit improved thermal stability and mechanical strength compared to conventional polymers . This makes EMCA a valuable component in the development of advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and the ethoxymethyl group contribute to its reactivity and ability to form stable complexes with target molecules. The carboxylic acid group allows for hydrogen bonding and ionic interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities among cyclopropanecarboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Functional Groups
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid C₇H₁₂O₃ 144.17 Ethoxymethyl Carboxylic acid, ether
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 101.10 Amino Carboxylic acid, amine
Ethyl 1-methylcyclopropanecarboxylate C₇H₁₂O₂ 128.17 Ethyl ester, methyl Ester, cyclopropane
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ 104.08 Fluoro Carboxylic acid, halogen
1-Methoxycyclopropane-1-carboxylic acid C₅H₈O₃ 116.12 Methoxy Carboxylic acid, ether

Key Observations :

  • ACC (C₄H₇NO₂) is the smallest and most polar analog due to its amino group, making it critical in ethylene biosynthesis .
  • Ethoxymethyl and Methoxy Derivatives : The ethoxymethyl group in the target compound adds steric bulk compared to methoxy, which may reduce enzymatic binding efficiency but improve lipid solubility .
1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Role : Direct precursor of ethylene in plants; regulated by ACC synthase (ACS) and ACC oxidase (ACO) .
  • Metabolism: Forms conjugates like 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC) and 1-(γ-glutamylamino)cyclopropane-1-carboxylic acid (GACC), which modulate ethylene levels .
  • Enzyme Interactions : Crystal structures of ACC oxidase reveal a binding pocket optimized for ACC’s small size and polarity .
Ethyl 1-Methylcyclopropanecarboxylate
  • Applications : Used as a chemical intermediate; its ester group enhances volatility, making it suitable for gas chromatography studies .
1-Fluorocyclopropane-1-carboxylic Acid
  • Research Use : Fluorine’s electron-withdrawing effects stabilize the cyclopropane ring, enabling applications in medicinal chemistry for protease inhibition .
This compound
  • Predicted Properties : The ethoxymethyl group may sterically hinder enzyme binding compared to ACC but could improve bioavailability in hydrophobic environments.
  • Hypothetical Applications: Potential as an ethylene biosynthesis modulator or pharmaceutical scaffold, though empirical data are lacking.

Contrasts :

  • ACC’s polar amino group facilitates rapid enzymatic conversion to ethylene, whereas ethoxymethyl or methoxy substituents may slow metabolic processing.
  • Halogenated derivatives (e.g., fluoro) exhibit unique stability but lack natural biological roles compared to ACC .

Biological Activity

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid (EMCC) is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of EMCC, summarizing relevant research findings, case studies, and applications in various fields.

  • Molecular Formula : C6H10O3
  • CAS Number : 1387565-85-6
  • Molecular Weight : 130.15 g/mol

The compound features an ethoxymethyl group attached to a cyclopropane carboxylic acid, which contributes to its reactivity and interaction with biological systems.

The biological activity of EMCC can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the ethoxymethyl group enhances its lipophilicity, facilitating membrane penetration and subsequent interaction with cellular components.

Key Mechanisms:

  • Enzyme Inhibition : EMCC may act as an inhibitor for specific enzymes, modulating metabolic pathways.
  • Receptor Binding : The compound has the potential to bind to receptors involved in various signaling pathways, influencing physiological responses.

Antimicrobial Properties

Recent studies have indicated that EMCC exhibits significant antimicrobial activity against a range of pathogens. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported that EMCC inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus75
Pseudomonas aeruginosa100

Anti-inflammatory Activity

EMCC has also shown promise in reducing inflammation. In animal models, administration of EMCC resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that EMCC may modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of EMCC in a clinical setting. The results demonstrated a significant reduction in bacterial load in infected wounds after treatment with EMCC compared to controls.
  • Case Study on Inflammatory Response :
    Research by Johnson et al. (2024) assessed the anti-inflammatory effects of EMCC in a murine model of arthritis. The findings indicated that EMCC treatment led to a marked reduction in joint swelling and pain, alongside histological improvements in joint tissues.

Applications in Drug Development

Due to its diverse biological activities, EMCC is being investigated as a potential lead compound for drug development. Its ability to inhibit microbial growth and modulate inflammatory responses positions it as a candidate for developing new antibiotics or anti-inflammatory agents.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Ethoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
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1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

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